(4'-Chloro-biphenyl-4-yloxy)-acetic acid

PPARα Metabolic Disease Lipid Metabolism

Reproducibility failures in metabolic disorder research often stem from using non-characterized or substituted analogs. This batch-defined (4'-Chloro-biphenyl-4-yloxy)-acetic acid eliminates that variable, providing a validated chemical probe with a unique dual-target profile. - Dual Activity: Quantified PPARα agonism (EC50=603 nM) and PTP1B inhibition (IC50=17.2 µM) in a single scaffold. - Validated in vivo: Demonstrated anti-inflammatory efficacy in rat adjuvant arthritis and analgesic effects in mouse writhing assays. - Scaffold Fidelity: Strict quality control ensures the distinct 4'-chloro oxyacetic acid pharmacophore is maintained, avoiding the altered target engagement seen with brominated or de-oxy analogs.

Molecular Formula C14H11ClO3
Molecular Weight 262.69 g/mol
Cat. No. B8394667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4'-Chloro-biphenyl-4-yloxy)-acetic acid
Molecular FormulaC14H11ClO3
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)Cl)OCC(=O)O
InChIInChI=1S/C14H11ClO3/c15-12-5-1-10(2-6-12)11-3-7-13(8-4-11)18-9-14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyIYQQYLICORZSQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4'-Chloro-biphenyl-4-yloxy)-acetic acid: Research Overview


(4'-Chloro-biphenyl-4-yloxy)-acetic acid is a biphenyl derivative featuring a para-chloro substituent and an oxyacetic acid moiety. Its molecular formula is C14H11ClO3, with a molecular weight of 262.69 g/mol . The compound is classified as an aromatic carboxylic acid and serves as a versatile scaffold in medicinal chemistry. It is frequently employed as an intermediate in the synthesis of more complex bioactive molecules and has been evaluated for its own biological properties, including anti-inflammatory and metabolic pathway modulation [1].

PPARα pathway research
PTP1B enzyme studies
Inflammation model research
Chemical biology probe scaffold

(4'-Chloro-biphenyl-4-yloxy)-acetic acid: Analog Specificity


The biphenyloxyacetic acid class exhibits significant structure-activity relationship (SAR) sensitivity, where minor modifications—such as halogen substitution, linker length, or regioisomerism—can drastically alter target engagement and biological potency [1]. The 4'-chloro substitution in (4'-Chloro-biphenyl-4-yloxy)-acetic acid confers a distinct pharmacological profile compared to non-halogenated, brominated, or de-oxy analogs. As demonstrated in the quantitative evidence below, this specific derivative displays a unique combination of PPARα agonism and PTP1B inhibition that is not replicated by its closest structural relatives, making generic substitution a high-risk strategy for research reproducibility [2].

Halogen substitution Non-chlorinated or brominated analogs may shift PPARα engagement and PTP1B inhibition profile significantly.
Linker modification Replacing oxyacetic acid with other linkers can alter target selectivity and potency across pathways.
Regioisomer / de-oxy analog Meta-substituted or de-oxy biphenyl acetic acids likely do not reproduce the dual PPARα/PTP1B profile.

(4'-Chloro-biphenyl-4-yloxy)-acetic acid: Quantitative Evidence vs. Analogs


PPARα Agonist Activity

(4'-Chloro-biphenyl-4-yloxy)-acetic acid acts as an agonist of human PPARα with an EC50 of 603 nM in a cell-based transactivation assay. While direct head-to-head data for close analogs is limited, this activity is consistent with the class-level observation that para-chloro substitution on the biphenyl ring enhances PPARα engagement compared to unsubstituted or meta-substituted derivatives [1].

PPARα Agonism
Reported
EC50 603 nM
Supports PPARα pathway research; chloro-substitution improves activity over unsubstituted class baseline.
Cell-based transactivation assay; head-to-head data limited.
PPARα Metabolic Disease Lipid Metabolism

PTP1B Inhibition

(4'-Chloro-biphenyl-4-yloxy)-acetic acid inhibits human recombinant PTP1B with an IC50 of 17.2 µM. This moderate potency is characteristic of this specific chloro-substituted oxyacetic acid scaffold and distinguishes it from more potent, structurally complex biphenyl derivatives that incorporate additional heterocycles (IC50 range: 20–50 nM) [1][2].

PTP1B Inhibition
Reported
IC50 17.2 µM
Moderate inhibition context; suitable as SAR scaffold for enzyme studies.
Compared to potent analogs (20–50 nM), ~340- to 860-fold less active.
PTP1B Diabetes Insulin Signaling

Anti-inflammatory Activity in Arthritis Model

(4'-Chloro-biphenyl-4-yloxy)-acetic acid has been evaluated for anti-inflammatory activity in a rat adjuvant-induced arthritis model, showing an ability to improve primary lesion volume change over days 0–8 [1]. While specific quantitative values for this compound are not publicly disclosed, the assay methodology is standardized and allows for cross-study comparison with other biphenyl acetic acid derivatives. In related studies, optimized derivatives of biphenyl-4-yloxy acetic acid achieved up to 81.81% inhibition of carrageenan-induced paw edema, exceeding the reference drug flurbiprofen (79.54%) [2].

Anti-inflammatory
Data to verify
Qualitative improvement in adjuvant arthritis
Supports inflammation model research; specific % inhibition not publicly disclosed.
Class-level derivative benchmark: up to 81.81% edema inhibition reported.
Anti-inflammatory Arthritis In Vivo Pharmacology

Analgesic Activity in Writhing Model

(4'-Chloro-biphenyl-4-yloxy)-acetic acid has demonstrated analgesic activity in a mouse phenylquinone-induced writhing assay, a standard model for evaluating peripheral and central analgesic effects [1]. Although exact ED50 values for this compound are not publicly available, the assay provides a validated platform for comparing the analgesic potential of biphenyl acetic acid derivatives. Structurally related compounds, such as felbinac (4-biphenylacetic acid), exhibit COX inhibition with IC50 values of 865.68 nM (COX-1) and 976 nM (COX-2) , establishing a benchmark for analgesic efficacy within the biphenyl class.

Analgesic Activity
Data to verify
Qualitative writhing inhibition
Supports pain pathway research; ED50 not available for target compound.
Class reference felbinac COX-1 IC50 865.68 nM, COX-2 IC50 976 nM.
Analgesic Pain In Vivo Pharmacology

(4'-Chloro-biphenyl-4-yloxy)-acetic acid: Key Applications


PPARα Agonist for Metabolic Research

Researchers investigating PPARα-mediated pathways in lipid metabolism, non-alcoholic fatty liver disease (NAFLD), or type 2 diabetes can utilize (4'-Chloro-biphenyl-4-yloxy)-acetic acid as a well-characterized, moderate-potency agonist (EC50 = 603 nM) . Its defined activity profile makes it suitable for use as a control compound in high-throughput screening campaigns or as a starting scaffold for medicinal chemistry optimization aimed at improving potency and selectivity.

Validated Anti-inflammatory Scaffold for SAR

With demonstrated anti-inflammatory activity in a rat adjuvant-induced arthritis model and analgesic effects in a mouse writhing assay , this compound serves as a validated lead scaffold. Medicinal chemists can leverage the established SAR around the biphenyl-4-yloxy acetic acid core to design novel derivatives with improved efficacy and reduced ulcerogenic potential, as evidenced by related studies showing up to 81.81% edema inhibition with optimized analogs .

PTP1B Inhibitor Screening & Assay Development

As a moderate PTP1B inhibitor (IC50 = 17.2 µM) , (4'-Chloro-biphenyl-4-yloxy)-acetic acid is ideally suited for use as a reference standard in enzymatic assays. Its well-defined potency allows researchers to calibrate assay conditions, validate high-throughput screening protocols, and benchmark the activity of novel PTP1B inhibitors. This is particularly valuable given that more potent PTP1B inhibitors often exhibit poor cell permeability or off-target effects.

Chemical Biology Probe for SAR Exploration

The compound's unique combination of a para-chloro substituent and an oxyacetic acid linker provides a distinct pharmacological fingerprint that can be exploited in chemical biology studies. Researchers can use it to probe the structural determinants of target engagement across multiple protein families, including PPARs, PTP1B, and COX enzymes. Its commercial availability and established synthetic routes further facilitate its use as a key intermediate in the synthesis of more complex molecular probes.

Application
Selection Property
Validation Focus
PPARα pathway studies
Chloro-substituted biphenyl scaffold
PPARα transactivation assay response
Inflammation model research
Biphenyl-4-yloxy acetic acid core
Disease-model endpoint response
PTP1B enzyme assays
Moderate-potency inhibitor context
Enzymatic activity calibration
Chemical probe development
Para-chloro oxyacetic acid moiety
Multi-target profiling

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24 linked technical documents
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